molecular formula C12H10ClNO3 B11859842 Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B11859842
M. Wt: 251.66 g/mol
InChI Key: ILGGGZRHBCGVMD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the reaction of 4-chloroisoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine atom and the carbonyl group are likely involved in binding interactions, while the isoquinoline ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 4-position and the carbonyl group at the 1-position. These functional groups confer specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Biological Activity

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₂H₁₀ClNO₃
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 25438101

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. It has been investigated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.

Inhibition of PARP

Research indicates that compounds similar to this compound display significant inhibitory activity against PARP enzymes. For instance, a study demonstrated that certain derivatives exhibited over 80% inhibition at 1 µM concentration, with some compounds achieving IC₅₀ values in the nanomolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study involving a series of derivatives based on the isoquinoline structure showed moderate antibacterial activities against various strains. The minimum inhibitory concentration (MIC) values indicated that while some compounds displayed promising results, further optimization is necessary to enhance their efficacy .

Anti-HIV Activity

In addition to antibacterial properties, this compound derivatives have been explored for anti-HIV activity. Research focused on modifying the core structure to improve potency against HIV integrase and replication processes. Although initial results were promising, further studies are required to assess their full potential in clinical applications .

Study on PARP Inhibition

A detailed study evaluated the structure-activity relationship (SAR) of several isoquinoline derivatives. The findings highlighted that modifications in the amide portion significantly influenced inhibitory potency against PARP1 and PARP2. For example, compound 3l demonstrated an IC₅₀ value of 156 nM against PARP1, showcasing the potential for developing potent PARP inhibitors from this scaffold .

Antibacterial Evaluation

In a separate investigation, synthesized compounds were assessed for their antibacterial activity using the MIC assay. The results indicated that while some derivatives exhibited moderate activity, none reached the threshold for clinical relevance without further structural optimization .

Summary of Findings

Activity Mechanism IC₅₀ Value Remarks
PARP InhibitionEnzyme inhibition156 nMPromising lead for cancer therapy
AntibacterialDisruption of bacterial cell functionVariesModerate activity; needs optimization
Anti-HIVInhibition of viral replicationNot determinedRequires further research

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 4-chloro-1-oxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-9(13)7-5-3-4-6-8(7)11(15)14-10/h3-6H,2H2,1H3,(H,14,15)

InChI Key

ILGGGZRHBCGVMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Cl

Origin of Product

United States

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